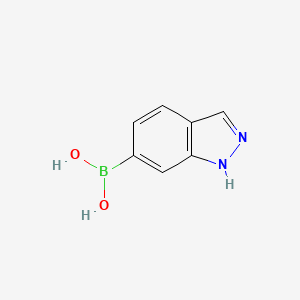
1H-Indazole-6-boronic acid
Descripción general
Descripción
1H-Indazole-6-boronic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a boronic acid functional group, which is commonly used in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the boronic acid group at the 6-position on the indazole ring can potentially influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1H-indazole derivatives can be achieved through various methods. One practical, metal-free synthesis approach for 1H-indazoles is from o-aminobenzoximes, which involves the selective activation of the oxime in the presence of the amino group using methanesulfonyl chloride and triethylamine at low temperatures . This method is mild and can be scaled up, providing a pathway to synthesize 1H-indazole-6-boronic acid with potential modifications to the reaction conditions or starting materials to incorporate the boronic acid group at the desired position.
Molecular Structure Analysis
The molecular structure and vibrational properties of indazole derivatives, such as 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), have been studied using spectroscopic methods and quantum chemical calculations . These studies include Raman, FT-IR, and XRD experiments, as well as theoretical calculations to predict vibrational wavenumbers and the most stable conformations. Although the specific structure of 1H-Indazole-6-boronic acid is not detailed, similar analytical techniques can be applied to determine its molecular structure.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the boronic acid group can undergo coupling reactions, and the indazole moiety can act as a ligand in complex formation . The perfluorinated 1H-indazoles and hydrotris(indazolyl)borates described in the literature exhibit interesting supramolecular structures and have been used to form scorpionate ligands, highlighting the versatility of indazole derivatives in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their molecular structure and substituents. For example, 4-Methyl-1H-Indazole-5-Boronic Acid exhibits different resonance states under varying temperatures, which can affect its NMR spectral assignments and molecular symmetry . Theoretical calculations, such as GIAO, can predict chemical shift values and provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies . These properties are crucial for understanding the reactivity and potential applications of 1H-Indazole-6-boronic acid in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Studies
1H-Indazole-6-boronic acid and its derivatives, such as 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), have been studied for their unique resonance states using NMR spectroscopy. The studies demonstrated that molecules like 4M1HI5BA exhibit different resonance forms under varying temperatures, making their characterization challenging. NMR techniques, including 1H NMR, 13C NMR, and others, were used to study the molecular structure and the resonance states of these molecules (Dikmen, 2018).
Spectroscopic Methods and Quantum Chemical Calculations
The molecular structure, geometric parameters, and vibrational properties of 4-Methyl-1H-Indazole-5-Boronic Acid were explored using Raman, FT-IR, XRD spectroscopic methods, and quantum chemical calculations. These studies provided insights into the conformations and stability of such molecules, highlighting the potential of spectroscopic techniques in combination with theoretical calculations for understanding the properties of 1H-Indazole-6-boronic acid derivatives (Dikmen, 2017).
Supramolecular Structures
Research on perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes revealed that these compounds exhibit supramolecular structures influenced by the length of perfluoroalkyl chains. These structures hold significance for understanding the molecular organization and potential applications of indazole derivatives in material science and nanotechnology (Muñoz et al., 2014).
Mitsunobu Reaction in Synthesis
The Mitsunobu reaction was employed for the cyclodehydration of ortho-aminobenzoximes, leading to the synthesis of 1H-indazoles. This method represents an expansion of the Mitsunobu reaction's utility in constructing indazole nuclei, demonstrating the synthetic versatility of indazole derivatives (Conlon et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1H-indazol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNLCHWRWRYPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646440 | |
| Record name | 1H-Indazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-6-boronic acid | |
CAS RN |
885068-10-0 | |
| Record name | 1H-Indazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



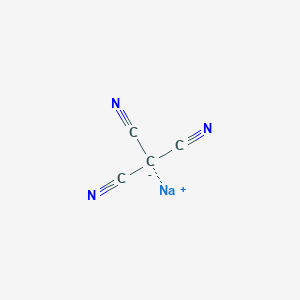
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
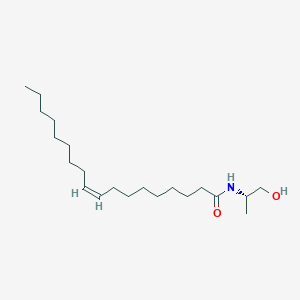
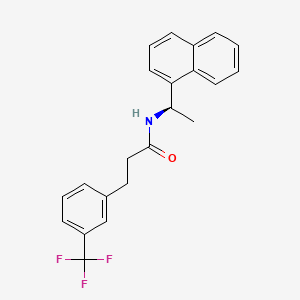
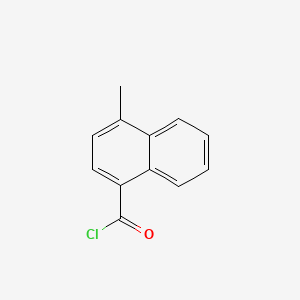
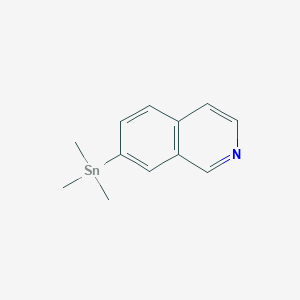
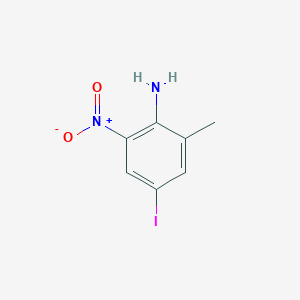


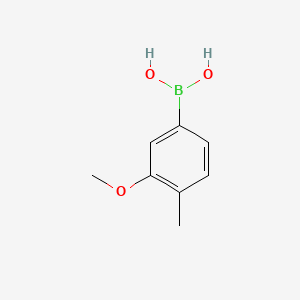
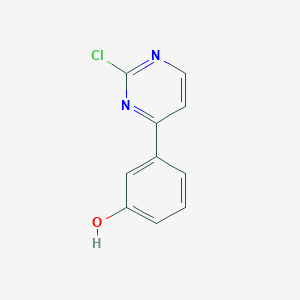


![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)